Equilenin acetate
Overview
Description
Equilenin acetate is a derivative of equilenin, a naturally occurring steroidal estrogen obtained from the urine of pregnant mares. . This compound is used in various scientific research applications due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of equilenin acetate involves several steps. One method starts with the preparation of equilenin from equilin. Equilin is treated with monoperphthalic acid in a mixture of tetrahydrofuran and chloroform at temperatures ranging from 0 to 10°C . The resulting equilenin is then acetylated to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Equilenin acetate undergoes various chemical reactions, including hydroxylation and amidation. These reactions are catalyzed by manganese porphyrin using iodosobenzene and N-tosyliminophenyliodinane as oxygen and nitrogen donors, respectively .
Common Reagents and Conditions
Hydroxylation: Catalyzed by manganese porphyrin with iodosobenzene as the oxygen donor.
Amidation: Catalyzed by manganese porphyrin with N-tosyliminophenyliodinane as the nitrogen donor.
Major Products
Hydroxylation: The major product is the 6-hydroxylated this compound.
Amidation: The major product is the 11β-amidated this compound.
Scientific Research Applications
Equilenin acetate is used in various scientific research applications, including:
Mechanism of Action
Equilenin acetate exerts its effects by interacting with estrogen receptors in target tissues. Upon binding to the receptor, it increases the rate of synthesis of DNA, RNA, and certain proteins . This interaction leads to various physiological effects, including the regulation of reproductive functions and maintenance of secondary sexual characteristics.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Equilenin acetate is unique due to its specific regioselectivity and stereoselectivity in hydroxylation and amidation reactions.
Properties
IUPAC Name |
(13-methyl-17-oxo-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl) acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h3-6,11,18H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYLRGRVWPHELN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3=C(C=C2)C4CCC(=O)C4(CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20310355 | |
Record name | Equilenin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20310355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6030-91-7 | |
Record name | Equilenin acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226097 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Equilenin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20310355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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